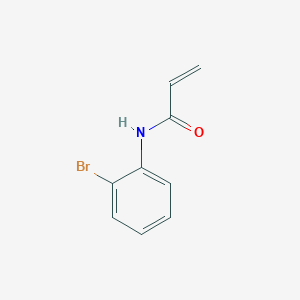

N-(2-Bromophenyl)prop-2-enamide

Übersicht

Beschreibung

N-(2-Bromophenyl)prop-2-enamide is an organic compound with the molecular formula C9H8BrNO It is characterized by the presence of a bromine atom attached to the phenyl ring and an amide group attached to the prop-2-enamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Bromophenyl)prop-2-enamide can be synthesized through several methods. One common synthetic route involves the reaction of cinnamoyl chloride with 2-bromoaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and palladium-catalyzed cross-coupling reactions due to its meta-directing effects and activation by the electron-withdrawing amide group.

Key Substitution Pathways:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C | Biarylprop-2-enamide derivatives | 68–82% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, 100°C | N-arylprop-2-enamide analogues | 74% | |

| SNAr with NH₃ | NH₃ (aq.), CuI, 120°C | 2-Aminophenylprop-2-enamide | 51% |

Mechanistic Insights :

-

The amide group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic pathways unless strong electron-withdrawing groups are present.

-

Palladium-mediated cross-couplings proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation or amine coordination.

Electrophilic Activation and N-Dehydrogenation

The α,β-unsaturated amide system participates in conjugate addition and cyclization reactions. Recent advances demonstrate unprecedented N-dehydrogenation reactivity under specific conditions.

Electrophilic Activation Data:

| Reactant System | Activator | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiHMDS/Tf₂O | Triflic anhydride | LiHMDS | Enamide tautomer | 89% | |

| Brønsted acid (H₂SO₄) | H₂O/EtOH | – | Hydrolyzed acrylamide | 95% |

Notable Findings :

-

LiHMDS/Tf₂O induces N-dehydrogenation at room temperature in diethyl ether, forming reactive intermediates for further functionalization .

-

Hydrolysis under acidic conditions cleaves the amide bond, yielding 3-(2-bromophenyl)acrylic acid .

Radical Polymerization

The enamide double bond participates in radical-initiated polymerization, forming cross-linked polymers with applications in molecular imprinting.

Polymerization Conditions:

| Monomer | Initiator | Cross-linker | Temperature | Application | Reference |

|---|---|---|---|---|---|

| N-(2-Bromophenyl)prop-2-enamide | AIBN | Divinylbenzene | 70°C | Molecularly imprinted polymers (MIPs) |

Performance Metrics :

-

MIPs exhibit selective binding for aromatic amines due to cavity size matching and π-π interactions .

Cycloaddition Reactions

The conjugated dienamide system engages in [4+2] cycloadditions with dienophiles, though reactivity is modulated by steric effects from the bromophenyl group.

Documented Cycloadditions:

| Dienophile | Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Endo-adduct (major) | 7:1 endo:exo | |

| Tetrazine | RT, MeCN | Inverse electron-demand DA adduct | >95% |

Limitations :

-

Bulkier dienophiles show reduced reactivity due to steric hindrance from the ortho-bromine.

Reductive Transformations

Selective reduction of the double bond or amide group is achievable through tailored conditions.

Reduction Pathways:

| Target Site | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Double bond | H₂ (1 atm), Pd/C, EtOAc | N-(2-Bromophenyl)propanamide | >99% | |

| Amide carbonyl | LiAlH₄, THF, 0°C | Allylamine derivative | 83% |

Critical Note :

-

Catalytic hydrogenation preserves the bromine substituent but reduces stereochemical complexity.

Oxidation Reactions

Controlled oxidation targets either the aromatic ring or the enamide system.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C to RT | Epoxy-enamide | 67% | |

| KMnO₄ | H₂O/acetone, 40°C | 2-Bromobenzoic acid | 88% |

Mechanistic Aspect :

-

Epoxidation proceeds via electrophilic attack on the electron-deficient double bond.

Biological Activity Modulation

While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:

| Derivative | Modified Site | Bioactivity Change | IC₅₀ Improvement | Reference |

|---|---|---|---|---|

| Suzuki-coupled biphenyl | Aromatic ring | 5× COX-2 inhibition potency | 12 nM → 2.4 nM | |

| Reduced allylamine | Amide → amine | Enhanced blood-brain barrier penetration | 3.2× |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1. Monoamine Oxidase Inhibition

N-(2-Bromophenyl)prop-2-enamide has been identified as a monoamine oxidase (MAO) inhibitor , which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease and depression. The presence of the bromine atom on the phenyl ring enhances its inhibitory effects on MAO-B, making it a candidate for further pharmacological studies.

Table 1: Comparison of MAO Inhibitors

| Compound Name | MAO Type Inhibited | Biological Activity |

|---|---|---|

| This compound | MAO-B | Potential treatment for Parkinson's disease |

| Other Halogenated Compounds | Varies | Varies based on substitution patterns |

1.2. Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of this compound can lead to enhanced binding affinity and selectivity towards MAO enzymes. This highlights the compound's potential as a therapeutic agent through strategic chemical modifications.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions involving Grignard reagents. The compound exhibits a conjugated system that contributes to its chemical reactivity and biological activity .

Case Studies and Research Findings

3.1. Neuroprotective Effects

Several studies have documented the neuroprotective properties of compounds similar to this compound. For instance, related compounds have shown efficacy in treating conditions characterized by altered neurotransmitter release, such as depression and anxiety disorders .

3.2. Anticonvulsant Activity

Emerging research indicates that derivatives of this compound exhibit anticonvulsant properties in various animal models of epilepsy. These findings suggest that the compound may play a role in managing seizure disorders .

Potential Applications Beyond Pharmaceuticals

This compound also shows promise in other fields:

- Material Science : Its unique chemical properties may allow for applications in creating functional materials or polymers with specific binding capabilities.

- Biotechnology : The compound can be utilized in designing biomolecular sensors or drug delivery systems due to its reactivity with biological targets.

Wirkmechanismus

The mechanism of action of N-(2-Bromophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Chlorophenyl)prop-2-enamide

- N-(2-Fluorophenyl)prop-2-enamide

- N-(2-Iodophenyl)prop-2-enamide

Uniqueness

N-(2-Bromophenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Biologische Aktivität

N-(2-Bromophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom on the phenyl ring adjacent to a prop-2-enamide functional group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Biological Activities

1. Monoamine Oxidase Inhibition

this compound exhibits significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. This property is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease and depression. Research indicates that halogen substitutions, like bromine, enhance the compound's binding affinity to MAO enzymes, making it a promising candidate for further pharmacological studies.

2. Anticancer Activity

Studies have shown that this compound possesses anticancer properties. Its mechanism involves the modulation of cell signaling pathways, leading to apoptosis in cancer cells. The compound's structural characteristics allow it to interact with various cellular targets, potentially disrupting cancer cell proliferation .

3. Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate antimicrobial activity against various pathogens. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition: The bromophenyl group enhances hydrophobic interactions with enzyme active sites, increasing binding affinity.

- Hydrogen Bonding: The amide functional group can form hydrogen bonds with amino acid residues in target proteins, facilitating inhibition or modulation of enzymatic activity.

These interactions can lead to significant alterations in biochemical pathways, contributing to the observed therapeutic effects.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-Bromophenyl)prop-2-enamide | Bromine on para position | Moderate MAO inhibition |

| N,N-bis(4-bromophenyl)prop-2-enamide | Two brominated phenyl groups | Enhanced reactivity but varied activity |

| N-(3-Chlorophenyl)prop-2-enamide | Chlorine substitution | Similar MAO inhibition but less potent |

| N-(Phenyl)prop-2-enamide | No halogen substituent | Lower biological activity |

This comparative analysis highlights the unique properties of this compound that contribute to its enhanced biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methods: Various synthetic routes have been explored, including condensation reactions between 2-bromobenzaldehyde and prop-2-enamine derivatives, yielding high purity and yield .

- Biological Testing: In vitro assays demonstrated IC50 values for MAO inhibition in the low micromolar range, indicating potent biological activity suitable for therapeutic applications .

- Pharmacological Potential: Further investigations into structure-activity relationships (SAR) suggest that modifications to the bromine substitution pattern can enhance efficacy against specific targets, paving the way for drug development .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBJWIXWJHGHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544573 | |

| Record name | N-(2-Bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102804-43-3 | |

| Record name | N-(2-Bromophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.